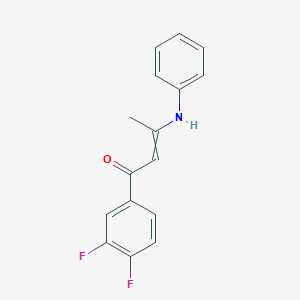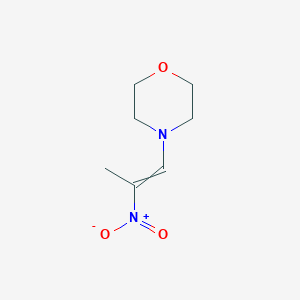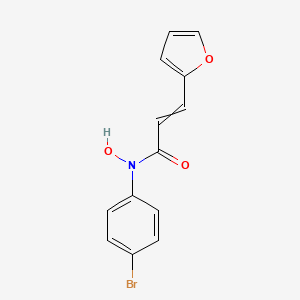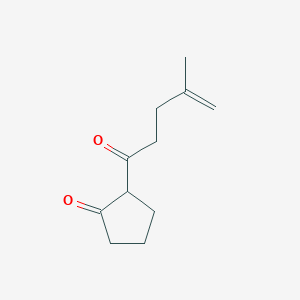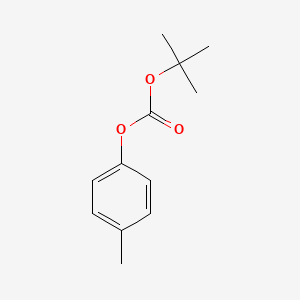
2-Bromo-3,3-diphenylprop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,3-diphenylprop-2-enoyl chloride is an organic compound characterized by the presence of a bromine atom, two phenyl groups, and an enoyl chloride functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-diphenylprop-2-enoyl chloride typically involves the bromination of 3,3-diphenylprop-2-enoyl chloride. This can be achieved through the reaction of 3,3-diphenylprop-2-enoyl chloride with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,3-diphenylprop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The enoyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Solvents: Carbon tetrachloride, chloroform, dichloromethane.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride.
Major Products Formed
Substitution Products: Formation of 2-substituted-3,3-diphenylprop-2-enoyl derivatives.
Addition Products: Formation of various addition compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-3,3-diphenylprop-2-enoyl chloride is utilized in several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Used in the study of enzyme interactions and biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,3-diphenylprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the enoyl chloride group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,2-diphenylpropanoyl chloride: Similar structure but with different substitution pattern.
2-Propenoyl chloride, 2-bromo-3,3-diphenyl-: Another closely related compound with slight variations in the structure.
Uniqueness
2-Bromo-3,3-diphenylprop-2-enoyl chloride is unique due to its specific substitution pattern and the presence of both bromine and enoyl chloride functional groups. This combination of functional groups provides distinct reactivity and makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
112181-91-6 |
|---|---|
Formule moléculaire |
C15H10BrClO |
Poids moléculaire |
321.59 g/mol |
Nom IUPAC |
2-bromo-3,3-diphenylprop-2-enoyl chloride |
InChI |
InChI=1S/C15H10BrClO/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
ATMBGYPMYMAYSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)Cl)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



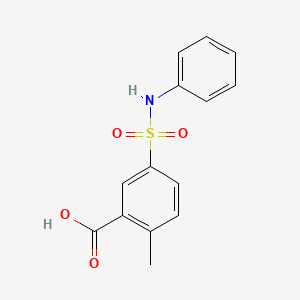
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
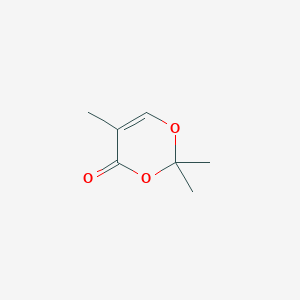
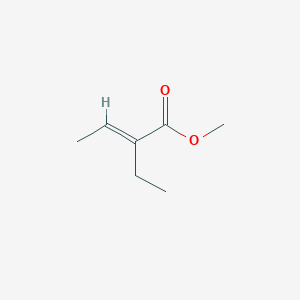
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

